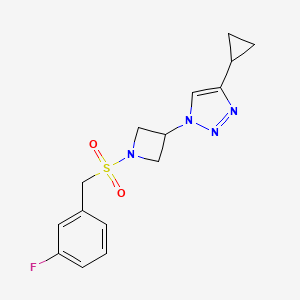

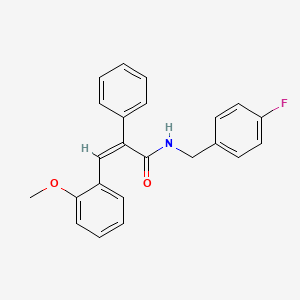

![molecular formula C24H27N7O3 B2491208 1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 607387-09-7](/img/structure/B2491208.png)

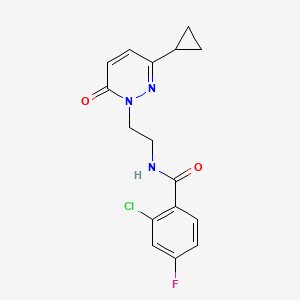

1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are known for their structural diversity and have been synthesized through various methods to explore their therapeutic potentials.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves cyclization reactions and modifications to introduce different substituents at various positions of the heterocycle. For instance, the systematic modification of the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase (AO) involves altering the heterocycle or blocking the reactive site, demonstrating the versatility in synthetic approaches for modifying these compounds (Linton et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of a fused imidazole and pyrimidine ring. Structural modifications often aim to enhance biological activity or reduce metabolic degradation. X-ray diffraction analysis has been utilized to determine the structure of novel compounds, ensuring the accuracy of the synthesized molecules (Deng et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups. These reactions are crucial for the development of compounds with targeted biological activities. For example, the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine demonstrates the chemical versatility of these compounds (Li et al., 2003).

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

- Synthesis and Tautomerism : Research conducted by Jakubkienė et al. (2008) explored the synthesis of related 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones, highlighting the chemical versatility and potential tautomeric transformations in similar compounds (Jakubkienė, Kacnova, Burbulienė, & Vainilavicius, 2008).

Biological Applications

- Antimicrobial Properties : Desai et al. (2014) investigated the synthesis of hybrid molecules containing pyrimidine-based imidazole scaffolds, demonstrating their potent antimicrobial activities. This indicates a potential application of related compounds in combating microbial infections (Desai, Vaghani, Rajpara, Joshi, & Satodiya, 2014).

Pharmacological Research

- Antineoplastic Activity : Abdel-Hafez (2007) synthesized a series of benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine, which exhibited significant antineoplastic activity in vitro. This study suggests a potential application in cancer therapy (Abdel-Hafez, 2007).

Medicinal Chemistry

- Modification for Reduced Metabolism : Linton et al. (2011) focused on modifying the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase, a strategy applicable in improving the pharmacological profile of related compounds (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Propriétés

IUPAC Name |

7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O3/c1-16-5-6-20-28-22-19(24(33)31(20)14-16)12-18(23(32)27-13-17-4-2-11-34-17)21(25)30(22)9-3-8-29-10-7-26-15-29/h5-7,10,12,14-15,17,25H,2-4,8-9,11,13H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOZTKHOWYJJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5CCCO5)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

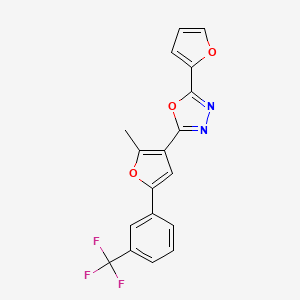

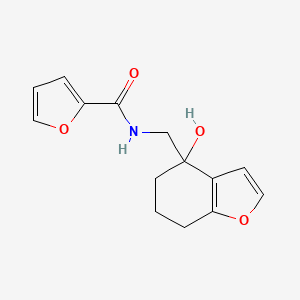

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)

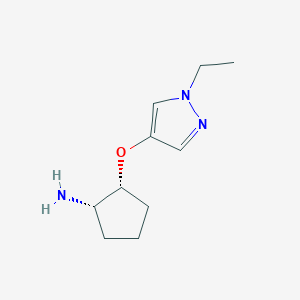

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

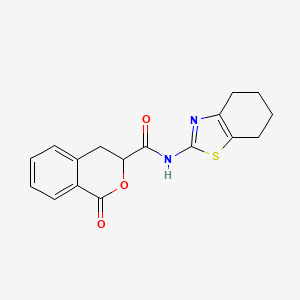

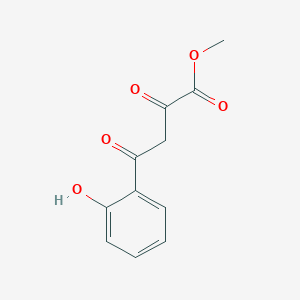

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)

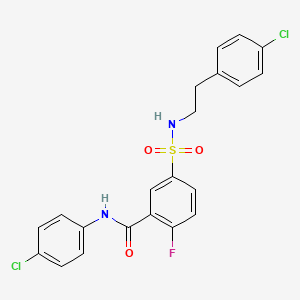

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)